molecular formula C18H15ClN2O4 B15098759 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B15098759
M. Wt: 358.8 g/mol
InChI Key: FKTCXJWZZOIZTK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one (hereafter referred to as Compound 4e) is a kojic acid derivative synthesized via condensation reactions involving pyridin-2-ylamino and substituted phenyl groups. Its molecular formula is C₁₈H₁₅ClN₂O₄, with a molecular weight of 358.78 g/mol. The synthesis involves coupling 3-chlorophenyl and pyridin-2-ylamino moieties to the kojic acid core, yielding a white crystalline powder with a melting point of 187–189°C and an Rf value of 0.32 (TLC, silica gel).

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15ClN2O4/c19-12-5-3-4-11(8-12)16(21-15-6-1-2-7-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21)

InChI Key

FKTCXJWZZOIZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Cl)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyran ring, which can be achieved through reactions with formaldehyde or other suitable reagents.

    Attachment of the Chlorophenyl and Pyridine Groups: The chlorophenyl and pyridine groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and pyridine derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Industrial Processes: The compound’s reactivity can be harnessed in various industrial applications, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The kojic acid derivatives discussed here share the core structure 3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one but differ in substituents at the 2-position. Key variations include halogenated phenyl, nitro-phenyl, and methoxy-phenyl groups.

Table 1: Physicochemical Properties of Selected Analogues
Compound ID Substituent(s) Melting Point (°C) Rf Value Yield (%) Molecular Formula
4e (Target Compound) 3-Chlorophenyl 187–189 0.32 80 C₁₈H₁₅ClN₂O₄
4h 3-Nitrophenyl Not reported Not reported Not reported C₁₈H₁₅N₃O₆
4i 4-Methoxy-3-nitrophenyl 216–218 0.26 89 C₁₉H₁₇N₃O₇
4c 3-Fluorophenyl 202–204 0.24 76 C₁₈H₁₅FN₂O₄
3g (Guaiazulene-based) Guaiazulen-1-yl, 3,4,5-trimethoxyphenyl 221–223 Not applicable Not reported C₃₀H₃₂O₆

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (e.g., 4h ) exhibit higher polarity (lower Rf) and enhanced biological activity due to stronger enzyme interactions.
  • Halogen Effects : The chloro group in 4e provides moderate polarity and stability, reflected in its intermediate Rf value (0.32) compared to fluorophenyl (4c , Rf = 0.24) and methoxy-nitro derivatives (4i , Rf = 0.26).
  • Melting Points : Derivatives with bulky substituents (e.g., guaiazulene in 3g ) show higher melting points (>220°C), likely due to increased molecular rigidity.
Table 2: Tyrosinase Inhibition Profiles
Compound ID Substituent Inhibition Mode IC₅₀ (μM) Binding Affinity (ΔG, kcal/mol)
4h 3-Nitrophenyl Uncompetitive <5 -9.2 (docking simulation)
4e 3-Chlorophenyl Not reported Not tested -8.5 (predicted)
4i 4-Methoxy-3-nitrophenyl Not reported Not tested -8.9 (predicted)

Key Findings :

  • Uncompetitive Inhibition : 4h binds to the enzyme-substrate complex, reducing tyrosinase activity at low substrate concentrations (L-DOPA, 0.5–1.5 mM).
  • Chlorophenyl vs. Nitrophenyl : The nitro group in 4h enhances binding affinity (ΔG = -9.2 kcal/mol) compared to 4e (predicted ΔG = -8.5 kcal/mol), likely due to stronger hydrogen bonding and π-π stacking with tyrosinase residues.
  • Therapeutic Potential: 4h is highlighted as the most potent candidate for hyperpigmentation control, while 4e serves as a lead for further optimization.

Biological Activity

The compound 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic molecule that has attracted significant attention in medicinal chemistry and biological research. Its unique structural features, including a pyran ring, a pyridine moiety, and a chlorophenyl group, suggest potential applications in drug development and biological pathway studies.

Structural Characteristics

The molecular formula of the compound is C18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4}, with a molecular weight of 358.8 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4}
Molecular Weight358.8 g/mol
IUPAC NameThis compound
InChI KeyFKTCXJWZZOIZTK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves:

  • Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target biomolecules.
  • Modulation of Biological Pathways : By binding to specific targets, it can influence various cellular pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
  • Biofilm Inhibition : Recent studies have highlighted its potential as a biofilm inhibitor against drug-resistant bacteria, particularly Pseudomonas aeruginosa. This activity is likely mediated through the inhibition of the PQS (Pseudomonas Quorum Sensing) pathway, which regulates biofilm formation and virulence factor production .

Study on Biofilm Inhibition

A study synthesized various derivatives related to the pyranone structure and assessed their biofilm inhibitory activity against Pseudomonas aeruginosa. One derivative showed significant inhibition at low concentrations (2.5 μM), indicating that modifications in the structure could enhance bioactivity .

Antitumor Activity Investigation

Another investigation focused on evaluating the antitumor potential of similar pyranone derivatives. These compounds demonstrated inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyridine and chlorophenyl derivatives known for their pharmacological properties:

Compound TypeExample CompoundNotable Activity
Pyridine DerivativesNicotinamideAntioxidant, anti-inflammatory
Chlorophenyl DerivativesChloramphenicolAntibiotic

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